molecular formula C4H3N3 B1296712 1H-Imidazole-4-carbonitrile CAS No. 57090-88-7

1H-Imidazole-4-carbonitrile

Cat. No.: B1296712
CAS No.: 57090-88-7
M. Wt: 93.09 g/mol
InChI Key: NWVGXXPWOYZODV-UHFFFAOYSA-N
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Description

Historical Context and Development

The synthesis of imidazole derivatives dates to the mid-19th century, with Heinrich Debus’s pioneering work on glyoxal-based condensations. However, 1H-imidazole-4-carbonitrile emerged as a distinct compound in the late 20th century, driven by advancements in cyano-functionalization techniques. Early routes involved the reaction of diaminomaleonitrile with carbonyl precursors, yielding regioselective products.

A breakthrough came in 2003 with the development of a three-step synthesis from diaminomaleonitrile, achieving a 38% overall yield. Modern methods, such as the telescoped synthesis reported in 2020, utilize orthogonal reaction monitoring to optimize intermediates like trifluoromethyl imidazole, enabling efficient large-scale production.

Key Milestones:

  • 2003 : Matthews et al. demonstrated SEM-protected derivatives for functionalization.
  • 2020 : Nickel-catalyzed cross-electrophile couplings highlighted its utility as a ligand.
  • 2025 : Single-crystal X-ray studies confirmed non-centrosymmetric packing, suggesting applications in nonlinear optics.

Significance in Heterocyclic Chemistry

This compound occupies a unique niche due to its electronic and steric properties:

Reactivity and Applications:

  • Coordination Chemistry : The cyano group and imidazole nitrogen atoms enable complexation with transition metals. For example, it forms hexakis complexes with nickel, a rarity among imidazolate ligands.
  • Catalysis : As a ligand in nickel-catalyzed reactions, it facilitates cross-couplings of sterically hindered substrates, expanding access to bioactive molecules.
  • Synthetic Building Block : It serves as a precursor for pharmaceuticals and agrochemicals. For instance, 1,5-diamino-1H-imidazole-4-carbonitrile (CAS: 141563-06-6) is a key intermediate in medicinal chemistry.

Structural Insights:

  • Tautomerism : The compound exists predominantly as the 1H-tautomer, with crystallography confirming the 4-cyano substitution.
  • Dipole Moment : Its non-centrosymmetric crystal packing ($$ P2_1 $$ space group) generates a dipole moment of 6.2 Debye, relevant for optoelectronic materials.

Nomenclature and Classification

Systematic Nomenclature:

  • IUPAC Name : 1H-Imidazole-5-carbonitrile (preferred due to tautomeric numbering).
  • Alternative Names : 4-Cyanoimidazole, imidazole-4-carbonitrile.

Classification:

  • Parent Heterocycle : Imidazole (1,3-diazole).
  • Substituent : Cyano (-CN) at position 4 (or 5, depending on tautomer).

Identifier Comparison:

Identifier Value Source
CAS Registry 57090-88-7 PubChem
Molecular Formula $$ \text{C}4\text{H}3\text{N}_3 $$ ChemSpider
SMILES N#CC1=CNC=N1 Fisher Scientific
InChI Key NWVGXXPWOYZODV-UHFFFAOYSA-N PubChem

Tautomeric Considerations:

  • 1H-Tautomer : Dominant in solid state (X-ray confirmation).
  • 3H-Tautomer : Less common, observed in specific solvents.

Properties

IUPAC Name

1H-imidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3/c5-1-4-2-6-3-7-4/h2-3H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVGXXPWOYZODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340407
Record name 1H-Imidazole-4-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57090-88-7
Record name 1H-Imidazole-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57090-88-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-4-carbonitrile
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Record name 1H-Imidazole-5-carbonitrile
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Preparation Methods

Three-Step Synthesis from Diaminomaleonitrile

This approach starts with diaminomaleonitrile and proceeds through three steps:

  • Step 1: Cyclization

    • Diaminomaleonitrile undergoes cyclization to form an intermediate imidazole derivative.
  • Step 2: Functional Group Modification

    • The intermediate is modified chemically to introduce the cyano group at the 4-position.
  • Step 3: Decarboxylation

    • A decarboxylation reaction converts the intermediate into 1H-imidazole-4-carbonitrile.

Challenges :

  • Yields are relatively low (~38%), and decarboxylation often results in variable outcomes due to side reactions.

Direct Conversion via Cyanoimidazolate Intermediate

This method utilizes cyanoimidazolate as both a ligand and precursor:

  • The cyanoimidazolate undergoes protonation or chemical modification to yield the desired product.
  • This method is less common but has been explored for its potential in non-linear optical applications due to the favorable crystal structure of the product.

Comparative Analysis of Methods

Method Starting Material Yield Environmental Impact Scalability
Oxidation-Oximation-Dehydration 4-Hydroxymethylimidazole High Low High
Three-Step Synthesis Diaminomaleonitrile Moderate (~38%) Moderate Moderate
Cyanoimidazolate Intermediate Cyanoimidazolate Variable Low Limited

Notes on Experimental Conditions

  • Temperature control is critical during oxidation and dehydration steps to prevent by-product formation.
  • Solvent selection (e.g., dichloromethane) enhances reaction efficiency but requires proper handling due to toxicity.
  • Industrial applications favor methods with fewer purification steps, such as the oxidation-oximation-dehydration route.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 1H-imidazole-4-amine.

    Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Imidazole-4-carboxylic acid derivatives.

    Reduction: 1H-Imidazole-4-amine.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

1H-Imidazole-4-carbonitrile has been studied for its anticancer properties. Research indicates that derivatives of imidazole compounds, including this compound, exhibit potent cytotoxicity against various cancer cell lines. For instance, a study highlighted the synthesis of imidazole-substituted aryl derivatives that target tubulin polymerization, demonstrating significant inhibition of cell growth in cancer cell lines such as MCF-7 and A549 at low micromolar concentrations .

Mechanism of Action

The primary mode of action for these compounds is through apoptosis induction and cell cycle arrest at the G2/M phase, which is crucial for cancer treatment strategies aimed at disrupting microtubule dynamics . The structure-activity relationship (SAR) studies conducted on these compounds reveal that specific substitutions on the imidazole ring can enhance their anticancer efficacy .

Materials Science

Non-linear Optical Applications

The crystal structure of this compound has been characterized as non-centrosymmetric, making it a candidate for non-linear optical (NLO) applications. The formation of hydrogen-bonded chains and π–π stacking interactions in its crystalline form contribute to its optical properties, which can be exploited in the development of advanced photonic materials .

Synthesis and Characterization

The synthesis of this compound has been optimized over the years, leading to improved yields. For example, a reported yield was approximately 81% under specific reaction conditions involving acetic anhydride and hydroxylamine hydrochloride . Characterization techniques such as NMR spectroscopy have confirmed the structure and purity of synthesized compounds.

Prebiotic Chemistry

Role in Origin of Life Studies

This compound has been implicated in prebiotic chemistry as a potential precursor to more complex biomolecules. Its presence in hydrothermal vent systems and its ability to participate in chemical pathways leading to RNA formation highlight its significance in astrobiology and the study of life's origins . The compound's stability under prebiotic conditions makes it a subject of interest for researchers exploring the chemical origins of life.

Data Summary Table

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer activity against MCF-7 and A549; apoptosis induction ,
Materials ScienceNon-linear optical properties; hydrogen-bonded structures
Prebiotic ChemistryPotential precursor in RNA formation; stability in hydrothermal conditions

Case Studies

Case Study 1: Anticancer Agents

A series of studies have synthesized imidazole derivatives targeting tubulin polymerization. Compounds derived from this compound showed comparable cytotoxicity to colchicine, a well-known anticancer drug. This highlights the potential for developing new therapeutic agents based on this compound's structure .

Case Study 2: Non-linear Optical Materials

The crystallographic analysis of this compound revealed its suitability for NLO applications due to its unique crystal packing and dipole moment characteristics. This property can be harnessed for developing new materials used in optical devices .

Mechanism of Action

The mechanism by which 1H-Imidazole-4-carbonitrile exerts its effects involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biological pathways, making the compound useful in drug design and development .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Differences

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 57090-88-7 Cyano at C4 C₄H₃N₃ 93.09 ZIF-82 nanocrystals, anti-cancer
1H-Imidazole-5-carbonitrile 279250-91-8 Cyano at C5, 2-pyridinyl C₉H₆N₄ 170.17 Metal coordination, catalysis
1,5-Diamino-1H-imidazole-4-carbonitrile 141563-06-6 Cyano at C4, amino at C1/C5 C₄H₅N₅ 139.12 Enhanced solubility, bioactive probes
2-Bromo-1-((TES)methyl)-1H-imidazole-4-carbonitrile 854044-51-2 Bromo at C2, silyl-protected C₁₀H₁₅BrN₃OSi 318.23 Halogenated intermediate for coupling

Key Observations:

Substitution Position: The position of the cyano group (C4 vs. C5) alters electronic distribution. For example, 1H-imidazole-5-carbonitrile (CAS 279250-91-8) exhibits stronger coordination with transition metals due to the pyridinyl substituent . Amino substitutions (e.g., 141563-06-6) improve aqueous solubility and bioactivity, making them suitable for drug discovery .

Functional Groups :

  • Bromine in 854044-51-2 enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Silyl protecting groups (e.g., TES in 854044-51-2) stabilize reactive intermediates during synthesis .

Key Observations:

  • Cancer Therapy: this compound outperforms analogs like 2-nitroimidazole in ZIF-82 nanocrystals due to its electrophilic nature, which captures low-energy electrons to generate cytotoxic NO₂⁻ .
  • Drug Design: The 5-amino derivative (CAS 141563-06-6) shows higher GI absorption and non-CYP inhibition compared to the parent compound, making it a safer drug candidate .

Biological Activity

1H-Imidazole-4-carbonitrile is a heterocyclic organic compound characterized by its imidazole ring and a carbonitrile group at the 4-position. This compound has garnered attention due to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₄H₃N₃
  • Molecular Weight : Approximately 85.08 g/mol
  • Appearance : White to off-white crystalline powder
  • Solubility : Soluble in water and polar solvents

The imidazole ring contributes to the compound's basicity, while the carbonitrile group enhances its reactivity and ability to form hydrogen bonds with biological molecules.

Biological Activities

Research has demonstrated that this compound exhibits notable biological activities, including:

  • Antimicrobial Activity : Effective against various bacterial and fungal strains.
  • Anticancer Potential : Studies indicate that derivatives of imidazole compounds can inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Exhibits properties that may reduce inflammation in biological systems.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against gram-positive and gram-negative bacteria, as well as fungi.
AnticancerInhibits proliferation of cancer cells in vitro.
Anti-inflammatoryReduces markers of inflammation in animal models.

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes.
  • Receptor Interaction : The compound may modulate receptor activity through hydrogen bonding and π-π interactions facilitated by its structural features.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of this compound against several pathogens, including Staphylococcus aureus and Candida albicans. Results indicated a significant reduction in microbial growth, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity :
    Research involving human cancer cell lines demonstrated that this compound could induce apoptosis in cancer cells. The compound's mechanism was linked to the modulation of apoptotic pathways, highlighting its therapeutic potential in oncology.
  • Anti-inflammatory Properties :
    In vivo studies showed that administration of this compound reduced inflammatory markers in a model of induced inflammation. This suggests a promising avenue for developing anti-inflammatory therapies.

Synthesis Methods

Several synthetic routes have been developed for producing this compound, including:

  • Cyclization Reactions :
    Starting from diaminomaleonitrile, the synthesis involves cyclization to form the imidazole ring with subsequent nitrilation.
  • One-Pot Synthesis :
    A more efficient method involves combining starting materials in a single reaction vessel, reducing time and improving yield.

Q & A

Q. What are the optimized synthetic routes for 1H-Imidazole-4-carbonitrile, and how can by-product formation be minimized?

The compound can be synthesized via condensation of diaminomaleonitrile (DAMN) with trimethylorthoformate (TMOF) to yield formimidate intermediates, followed by cyclization with (R)-1-aminopropan-2-ol. Using Ba(OH)₂ instead of NaOH eliminates polycyanide tar formation, improving yield (85%) and purity . Key steps include controlled base selection, crystallization under mild conditions, and monitoring reaction progress via TLC or HPLC.

Q. How can the molecular structure of this compound be validated using spectroscopic and crystallographic methods?

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic signals (e.g., δ 6.93 ppm for imidazole protons and δ 163.9 ppm for the nitrile carbon in derivatives) .
  • X-ray crystallography : Refine data using SHELXL for small-molecule structures , and visualize with ORTEP-3 for thermal ellipsoid plots . The InChI key (1S/C4H3N3/c5-1-4-2-6-3-7-4/h2-3H,(H,6,7)) confirms stereoelectronic features .

Advanced Research Questions

Q. How can this compound derivatives be designed for catalytic applications?

Ligands such as 1,5-bis((E)-5-chloro-2-hydroxybenzylideneamino)-1H-imidazole-4-carbonitrile (H₂-imida-salen) are synthesized for Cu(II) complexes. These catalysts are tested in styrene oxidation using tert-butylhydroperoxide, with selectivity for benzaldehyde monitored via GC-MS. Encapsulation prevents Cu leaching, enhancing recyclability .

Q. What methodologies are effective in identifying and characterizing synthetic by-products like 5-Hydroxy-1H-imidazole-4-carbonitrile?

  • NMR : Detect hydroxyl protons (δ 6.93 ppm in 1H^1H) and carbon shifts (δ 178.7 ppm for carbonyl in 13C^{13}C) .
  • DEPT NMR : Differentiate CH, CH₂, and CH₃ groups (e.g., δ 22.6 ppm for CH₂ in DEPT-135) .
  • HRMS : Confirm molecular ions (e.g., m/z 239.1171 [M⁺] for derivatives) .

Q. How can researchers design and validate substituent-modified derivatives (e.g., amino- or allyl-substituted analogs)?

  • Synthetic design : Introduce substituents via nucleophilic substitution or condensation (e.g., reacting with 2-aminophenyl groups or allylamine) .
  • Validation :
  • IR : Confirm nitrile stretches (~2230 cm⁻¹) and functional groups (e.g., NH at ~3385 cm⁻¹) .
  • XRD/HRMS : Resolve crystal structures and exact masses (e.g., m/z 300.1415 [M+H]⁺ for cyclohexyl derivatives) .

Methodological Considerations

  • Contradiction analysis : Conflicting nomenclature (e.g., this compound vs. 5-carbonitrile) requires cross-referencing CAS numbers (57090-88-7 for 4-carbonitrile) and InChI keys .
  • Data interpretation : Use SHELX programs for crystallographic refinement and ORTEP-3 for graphical representation to avoid model bias .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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